![molecular formula C41H66O13 B2601109 (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 109008-27-7](/img/structure/B2601109.png)

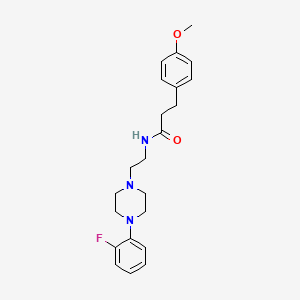

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ilexoside D is a triterpenoid saponin isolated from the roots of Ilex pubescens Hook. et Arn. This compound is known for its significant biological activities, particularly its anticoagulant and antithrombotic properties . It has a molecular formula of C41H66O13 and a molecular weight of 766.95 g/mol .

Wissenschaftliche Forschungsanwendungen

Ilexosid D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und der Synthese komplexer Saponine.

5. Wirkmechanismus

Ilexosid D entfaltet seine Wirkungen in erster Linie durch seine Wechselwirkung mit Tissue Factor (TF), einem Schlüsselfaktor der Gerinnungskaskade. Durch die Hemmung der TF-Aktivität verhindert Ilexosid D die Bildung des TF-Faktor VIIa-Komplexes, wodurch die Thrombinbildung und die Gerinnselbildung reduziert werden . Dieser Mechanismus beinhaltet die Modulation verschiedener molekularer Signalwege, einschließlich der Hemmung von Faktor Xa und der Herunterregulierung der Prothrombinaktivierung .

Ähnliche Verbindungen:

- Ilexsaponin A1

- Ilexsaponin B1

- Ilexsaponin C1

Vergleich: Ilexosid D ist unter diesen Verbindungen einzigartig aufgrund seines spezifischen Glykosylierungsmusters und des Vorhandenseins bestimmter Zuckerreste. Diese strukturelle Einzigartigkeit trägt zu seinen unterschiedlichen biologischen Aktivitäten bei, insbesondere zu seinen starken gerinnungshemmenden und antithrombotischen Wirkungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside D is complex due to its intricate structure. Typically, it involves multiple steps of glycosylation and protection-deprotection sequences. The starting materials are often triterpenoid aglycones, which undergo glycosylation reactions using glycosyl donors under acidic or basic conditions. Protecting groups are used to ensure selective glycosylation at desired positions.

Industrial Production Methods: Industrial production of Ilexoside D is primarily through extraction from natural sources, specifically the roots of Ilex pubescens. The extraction process involves:

Grinding the plant material: to increase the surface area.

Solvent extraction: using solvents like methanol or ethanol.

Purification: through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ilexoside D with high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ilexosid D unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppen in der Verbindung modifizieren.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb der Struktur verändern.

Substitution: Glykosylierungsreaktionen sind eine Form der Substitution, bei der Zuckerreste an das Aglykon addiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Glykosyl-Donatoren wie Glykosylbromide oder Trichloroacetimidate in Gegenwart von Lewis-Säuren wie Bortrifluoridetherat (BF3·OEt2).

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Zielfunktionsgruppen ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole aus Carbonylgruppen ergeben kann.

Wirkmechanismus

Ilexoside D exerts its effects primarily through its interaction with tissue factor (TF), a key initiator of the coagulation cascade. By inhibiting TF activity, Ilexoside D prevents the formation of the TF-Factor VIIa complex, thereby reducing thrombin generation and clot formation . This mechanism involves the modulation of various molecular pathways, including the inhibition of Factor Xa and the downregulation of prothrombin activation .

Vergleich Mit ähnlichen Verbindungen

- Ilexsaponin A1

- Ilexsaponin B1

- Ilexsaponin C1

Comparison: Ilexoside D is unique among these compounds due to its specific glycosylation pattern and the presence of particular sugar moieties. This structural uniqueness contributes to its distinct biological activities, especially its potent anticoagulant and antithrombotic effects .

Eigenschaften

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone](/img/structure/B2601034.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2601049.png)